molecular formula C13H14N2O4 B7588915 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7588915
M. Wt: 262.26 g/mol
InChI Key: KNZFPQCLKXODQY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential role in regulating cellular processes.

Mechanism of Action

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid), a serine/threonine phosphatase that plays a crucial role in regulating cellular processes. 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid is involved in the dephosphorylation of various signaling molecules, including Akt, MAPK, and p53, which are essential for cell survival and proliferation. By inhibiting 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can modulate the activity of these signaling pathways and induce cell death.
Biochemical and Physiological Effects
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy and radiotherapy. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been found to protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor is a potent and selective inhibitor of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, which makes it a valuable tool for studying the role of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid in cellular processes. However, its potency and selectivity can also pose limitations in experimental settings, as high concentrations of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can lead to off-target effects and toxicity. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has poor solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

Further studies are needed to elucidate the precise mechanism of action of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor and its potential therapeutic applications in various diseases. Moreover, the development of more potent and selective 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitors with improved pharmacokinetic properties can enhance its efficacy and reduce its toxicity in vivo. Additionally, the identification of biomarkers that can predict the response to 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can help in patient selection and treatment optimization.

Synthesis Methods

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can be synthesized through a multi-step process involving the reaction of morpholine-2-carboxylic acid with pyridine-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and recrystallization.

Scientific Research Applications

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been extensively studied in various fields of research, including cancer biology, neurodegenerative diseases, and viral infections. It has been shown to have a potential role in regulating cell growth and proliferation, apoptosis, and DNA repair. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

properties

IUPAC Name

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-12(4-3-10-2-1-5-14-8-10)15-6-7-19-11(9-15)13(17)18/h1-5,8,11H,6-7,9H2,(H,17,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZFPQCLKXODQY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid

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